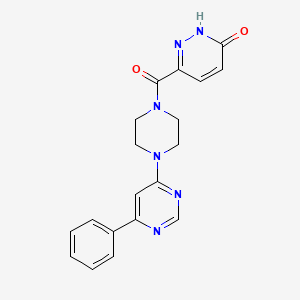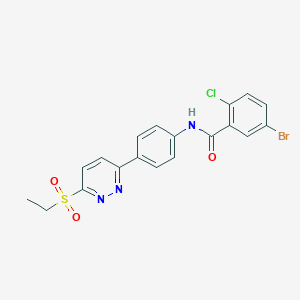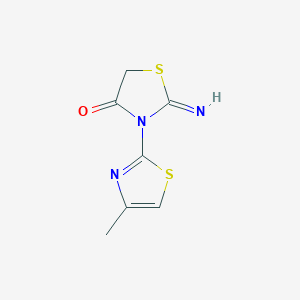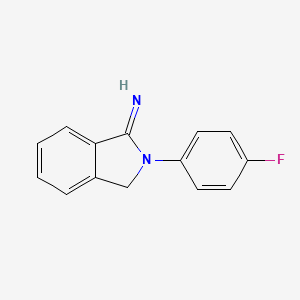
6-(4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-(4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one" is a synthetic molecule that appears to be related to various pharmacologically active compounds. The related compounds have been synthesized and evaluated for their potential therapeutic effects in different areas of medicine, including antiemetic, anticancer, anti-tubercular, and anti-diabetic applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting with the formation of core structures followed by the attachment of various substituents to enhance pharmacological properties. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent was synthesized through nucleophilic attack on 2,4,6-trichloropyrimidine by amines . Similarly, novel pyridazin-3(2H)-one derivatives were synthesized and their structures confirmed by IR, 1H NMR, and mass spectral data . In another study, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized, with some compounds exhibiting significant anti-tubercular activity . Additionally, a family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized for anti-diabetic drug development .
Molecular Structure Analysis
The molecular structures of these compounds are characterized by the presence of a pyrimidine or pyridazine core, substituted with various functional groups that confer specific pharmacological properties. The structural confirmation is typically achieved using spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry . The molecular interactions of these compounds with biological targets have been studied using docking studies, which reveal their potential for further development .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for achieving the desired pharmacological effects. The selection of substituents and the position of their attachment to the core structure are designed to enhance the activity and selectivity of the compounds. For example, the introduction of a methylthio group at the 5 position of the pyrimidine ring has been shown to confer a range of pharmacological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are important for their pharmacological efficacy and safety. The cytotoxicity of these compounds has been evaluated against various human cancer cell lines, and some have shown good to moderate activity with low toxicity to human cells . The antioxidant properties and cytotoxicity of triazolo-pyridazine-6-yl-substituted piperazines have also been assessed, indicating their potential as anti-diabetic medications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
Synthesis and Biological Activities : A study by Parveen et al. (2017) explored the synthesis of substituted pyrimidine-piperazine conjugates, evaluating their binding affinity against estrogen receptors and cytotoxic activities against breast cancer and kidney cell lines. The research revealed that certain compounds exhibited significant anti-proliferative activities, suggesting their potential as anticancer agents (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Antioxidant and Antimicrobial Properties : Another study by El-Gazzar et al. (2007) focused on novel pyrimido[4,5-b]quinolin-4-one derivatives, identifying compounds with antioxidant activity and potential for inhibiting erythrocyte hemolysis induced by AAPH. This highlights the compound's relevance in research related to oxidative stress and cellular protection (El-Gazzar, Gaafar, Youssef, Abu‐Hashem, & Badria, 2007).
Anti-inflammatory and Anticancer Activities : Research on the synthesis of piperazine-2,6-dione derivatives by Kumar et al. (2013) demonstrated these compounds' potential in anticancer activity screenings, indicating a possible application in developing novel anticancer drugs. The study underscores the importance of structural modifications in enhancing biological activities (Kumar, Kumar, Roy, & Sondhi, 2013).
Heterocyclic Synthesis for Antibacterial Activity : Hafez, Alshammari, and El-Gazzar (2015) synthesized pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, evaluating their antibacterial efficacy. Some synthesized compounds exhibited significant antibacterial activities, presenting them as potential candidates for antibacterial agent development (Hafez, Alshammari, & El-Gazzar, 2015).
Eigenschaften
IUPAC Name |
3-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c26-18-7-6-15(22-23-18)19(27)25-10-8-24(9-11-25)17-12-16(20-13-21-17)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBLSEAYDGBURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=NNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2503663.png)





![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2503674.png)
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanehydrazide](/img/structure/B2503675.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2503679.png)